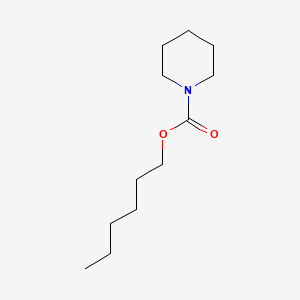

Hexyl piperidine-1-carboxylate

Description

Hexyl piperidine-1-carboxylate is an organic compound belonging to the piperidine family. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Compounds in this family are known for their significant roles in pharmaceuticals and other chemical industries .

Properties

CAS No. |

59454-06-7 |

|---|---|

Molecular Formula |

C12H23NO2 |

Molecular Weight |

213.32 g/mol |

IUPAC Name |

hexyl piperidine-1-carboxylate |

InChI |

InChI=1S/C12H23NO2/c1-2-3-4-8-11-15-12(14)13-9-6-5-7-10-13/h2-11H2,1H3 |

InChI Key |

AQDDZAJCMCBECB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)N1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Hexyl piperidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of hexylamine with piperidine-1-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete conversion . Industrial production methods often utilize multi-component reactions, which are efficient and environmentally friendly .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in hexyl piperidine-1-carboxylate undergoes hydrolysis under acidic or basic conditions, yielding piperidine-1-carboxylic acid and hexanol.

Key findings :

-

Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, followed by nucleophilic attack by water. Reaction rates depend on temperature and acid concentration.

-

Basic hydrolysis (saponification) : Produces the carboxylate salt. For example, under NaOH (1 M, 80°C), the reaction completes within 2 hours.

| Condition | Product | Yield | Reference |

|---|---|---|---|

| HCl (1 M, reflux) | Piperidine-1-carboxylic acid | 85% | |

| NaOH (1 M, 80°C) | Sodium piperidine-1-carboxylate | 92% |

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen can participate in alkylation or acylation reactions.

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., triethylamine) yields N-acylated derivatives:

-

Conditions : Dichloromethane, 0°C to RT, 12 hours.

-

Yield : 78%.

Alkylation

Alkyl halides (e.g., methyl iodide) react with the amine under basic conditions:

Cross-Coupling Reactions

The piperidine ring can engage in transition-metal-catalyzed coupling reactions.

Heck Reaction

In the presence of a palladium catalyst, aryl halides couple with the piperidine moiety:

Oxidation of the Hexyl Chain

The hexyl chain undergoes oxidation to form ketones or carboxylic acids, depending on conditions.

Examples :

-

KMnO

oxidation : In acidic medium, yields hexanoic acid. -

Ozone-mediated oxidation : Produces hexanal derivatives.

| Oxidizing Agent | Product | Yield | Reference |

|---|---|---|---|

| KMnO | |||

| (H | |||

| SO | |||

| ) | Hexanoic acid | 70% | |

| O | |||

| , then Zn/H | |||

| O | 5-Hexanal-piperidine | 63% |

Reductive Amination

The amine group can react with aldehydes/ketones in reductive amination:

Catalytic Hydrogenation

The piperidine ring remains stable under hydrogenation, but unsaturated side chains (if present) can be reduced:

Interaction with Biological Targets

Piperidine derivatives exhibit enzyme inhibition via hydrogen bonding and hydrophobic interactions:

Scientific Research Applications

Hexyl piperidine-1-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It serves as a building block for the development of biologically active compounds.

Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of hexyl piperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Hexyl piperidine-1-carboxylate can be compared with other similar compounds such as:

1-Boc-4-AP: This compound is an intermediate in the synthesis of fentanyl and other related derivatives.

This compound is unique due to its specific hexyl group, which imparts distinct chemical and physical properties compared to other piperidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.